
(2-Fluoropropan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoropropan-2-yl)benzene is a chemical compound with the molecular formula C₉H₁₁F It is characterized by the presence of a fluorine atom attached to a propan-2-yl group, which is in turn bonded to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoropropan-2-yl)benzene typically involves the fluorination of a suitable precursor. One common method is the reaction of isopropylbenzene with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Fluoropropan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2-hydroxypropan-2-yl)benzene, while substitution reactions can produce a variety of substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Fluoropropan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism by which (2-Fluoropropan-2-yl)benzene exerts its effects involves interactions at the molecular level. The fluorine atom’s electronegativity can influence the compound’s reactivity and interactions with other molecules. This can affect the compound’s behavior in chemical reactions and its interactions with biological targets. The specific pathways and molecular targets depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- (2-Fluoropropan-2-yl)toluene
- (2-Fluoropropan-2-yl)phenol
- (2-Fluoropropan-2-yl)aniline
Comparison: (2-Fluoropropan-2-yl)benzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and interactions with other molecules, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
74185-81-2 |
|---|---|
Molekularformel |
C9H11F |
Molekulargewicht |
138.18 g/mol |
IUPAC-Name |
2-fluoropropan-2-ylbenzene |
InChI |
InChI=1S/C9H11F/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
YXRSGWODHVDMSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



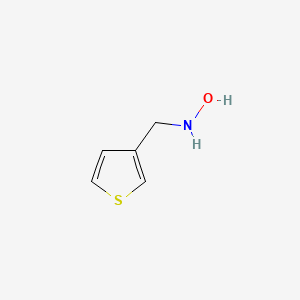

![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile](/img/structure/B13613668.png)

![2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13613689.png)

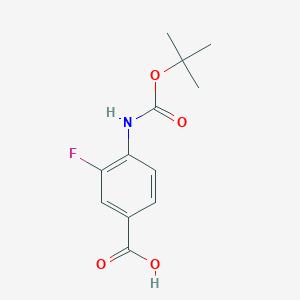
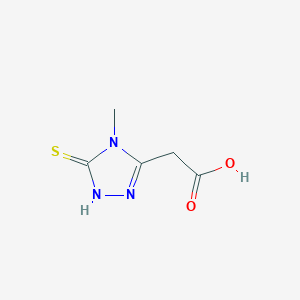

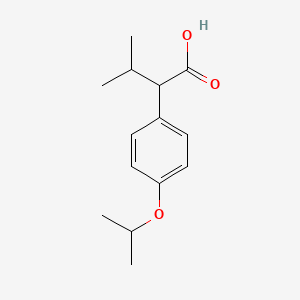
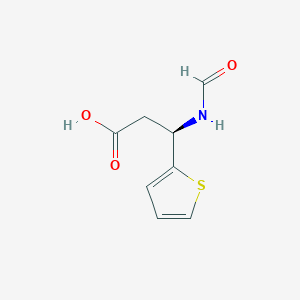
![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)

